Product packaging for 7-Chloro-3-iodoimidazo[1,2-a]pyridine(Cat. No.:)

7-Chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B8075058
M. Wt: 278.48 g/mol
InChI Key: OXFRWJAGUOTHEH-UHFFFAOYSA-N
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Description

7-Chloro-3-iodoimidazo[1,2-a]pyridine (CAS 908267-60-7) is a high-value, multifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a halogen-rich imidazopyridine core, which serves as a versatile building block for constructing diverse molecular libraries through efficient cross-coupling reactions. The presence of both chloro and iodo substituents at the 7 and 3 positions, respectively, allows for sequential and site-selective functionalization, making it an ideal intermediate for structure-activity relationship (SAR) explorations. The primary research value of this compound lies in the development of novel kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its potent biological activity and good pharmacokinetic properties. Specifically, this compound and its derivatives have been investigated as potent, small-molecule inhibitors targeting critical kinases such as Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia (AML) and Platelet-Derived Growth Factor Receptor (PDGFR) for various cancers . Research indicates that substitution patterns on the imidazopyridine core are critical for optimizing potency and selectivity. The 3-iodo group, in particular, is a key handle for introducing diverse structural motifs via metal-catalyzed cross-coupling reactions to enhance interactions in the kinase active site . This chemical is offered For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its synthetic utility to create targeted compound libraries for high-throughput screening and lead optimization campaigns in oncology and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClIN2 B8075058 7-Chloro-3-iodoimidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFRWJAGUOTHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Functionalization of 7 Chloro 3 Iodoimidazo 1,2 a Pyridine and Its Derivatives

Reactivity of the Carbon-Iodine Bond at C-3

The C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is electron-rich, making it susceptible to electrophilic attack. researchgate.net The carbon-iodine bond at this position is significantly more labile than the carbon-chlorine bond at C-7, making it the primary site for a host of transformations, particularly palladium-catalyzed cross-coupling reactions. This chemoselectivity is foundational for the synthetic utility of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-3 iodo group of 7-chloro-3-iodoimidazo[1,2-a]pyridine serves as an excellent coupling handle. thieme-connect.de

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives, this reaction provides a direct route to C-3 arylated products. Research has shown that the reaction conditions, particularly the choice of base and solvent, significantly influence the outcome. nih.gov Optimized yields and shorter reaction times are often achieved using strong bases in solvents like 1,2-dimethoxyethane (B42094) (DME). nih.gov

In dihalogenated substrates like 7-chloro-8-iodoimidazo[1,2-a]pyridines, the Suzuki-Miyaura reaction occurs with total regioselectivity at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent functionalization. This demonstrates the higher reactivity of the iodide compared to the chloride on this heterocyclic system.

Table 1: Examples of Suzuki-Type Cross-Coupling Reactions on Iodo-Substituted Imidazo[1,2-a]pyridines

SubstrateCoupling PartnerCatalyst SystemBase/SolventProductYieldRef.
2-Substituted-3-iodoimidazo[1,2-a]pyridinesArylboronic acidsPd(PPh₃)₄Strong bases / DME2-Substituted-3-aryl-imidazo[1,2-a]pyridinesOptimized nih.gov
7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O7-Chloro-8-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine82% organic-chemistry.org

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a highly effective method for introducing alkynyl moieties. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orglibretexts.org For this compound, this transformation proceeds selectively at the C-3 position, again highlighting the greater reactivity of the C-I bond over the C-Cl bond.

This selective alkynylation is crucial for building more complex structures, as the resulting alkyne can participate in further synthetic manipulations. Studies on related dihalogenated imidazo[1,2-a]pyridines confirm that the Sonogashira coupling occurs exclusively at the iodo-substituted position. organic-chemistry.org

Table 2: Sonogashira Coupling for C3-Alkynylation

SubstrateCoupling PartnerCatalyst SystemBase/SolventProductYieldRef.
7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridinePhenylacetylenePd(dppf)Cl₂, CuIEt₃N / Dioxane7-Chloro-2-phenyl-8-(phenylethynyl)imidazo[1,2-a]pyridine90% organic-chemistry.org
7-Chloro-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidineVarious alkynesPdCl₂(PPh₃)₂, CuIEt₃N / DMF7-Alkynyl-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidineGood researchgate.net

Palladium-catalyzed aminocarbonylation introduces a carboxamide group by reacting an organohalide with an amine and carbon monoxide. acs.orglibretexts.org This reaction is of significant interest as imidazo[1,2-a]pyridine-3-carboxamides are potent agents against tuberculosis. bio-conferences.org The reaction can be performed with gaseous carbon monoxide or with CO surrogates such as chloroform. researchgate.net The C-3 iodo group of the scaffold is an ideal handle for this transformation.

The synthesis of Imidazo[1,2-a]pyridine-3-carboxamides has been achieved through aminocarbonylation, demonstrating the method's utility for functionalizing N-heterocycles of medicinal importance. researchgate.net The process is generally efficient and tolerates a wide variety of substrates. researchgate.net

Table 3: General Conditions for Aminocarbonylation of Heteroaryl Iodides

Substrate TypeCO SourceAmineCatalyst SystemBase/SolventProduct TypeRef.
Heteroaryl IodideCO gas (1-40 bar)Primary/Secondary AminesPd(OAc)₂/Phosphine LigandEt₃N / DMFHeteroaryl Carboxamide libretexts.org
Heteroaryl IodideChloroformPrimary/Secondary AminesPd(OAc)₂/XantphosDBU / DioxaneHeteroaryl Carboxamide researchgate.net

Other C-I Bond Transformations in Organic Synthesis

Beyond the cornerstone palladium-catalyzed reactions, the C-3 iodo group can participate in a range of other valuable transformations.

Mizoroki-Heck Reaction: The Heck reaction couples organohalides with alkenes to form substituted alkenes. libretexts.orgorganic-chemistry.org While less common for this specific scaffold than Suzuki or Sonogashira couplings, the reaction is a powerful tool for C-C bond formation. nih.gov The high reactivity of the C-I bond makes this compound a suitable substrate for such vinylation reactions, which often proceed with high trans selectivity. organic-chemistry.org Microwave-assisted Heck protocols have proven effective for the functionalization of complex imidazo[1,2-a]pyridine derivatives where standard thermal methods fail. nih.gov

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups. wikipedia.org This makes it a viable, though less frequently used, alternative for introducing alkyl, alkenyl, aryl, or acyl groups at the C-3 position. The mechanism involves oxidative addition, transmetalation with the organotin reagent, and reductive elimination. wikipedia.org

Copper-Catalyzed Reactions: Copper catalysis offers an alternative to palladium-based methods. The classic Ullmann reaction, for instance, uses copper to promote the coupling of two aryl halide molecules to form a biaryl system. organic-chemistry.org More contemporary copper-catalyzed methods have been developed for direct C-3 functionalization. For example, a copper-catalyzed aerobic oxidative decarboxylative process has been used to couple imidazo[1,2-a]pyridines with 3-indoleacetic acids, yielding products with potent antiproliferative activity in cancer cell lines. nih.gov

Reactivity of the Carbon-Chlorine Bond at C-7

The carbon-chlorine bond at the C-7 position on the pyridine (B92270) ring is considerably less reactive than the C-3 iodine bond. This reduced reactivity is attributed to the electronic properties of the pyridine ring, where the C-7 position is less susceptible to nucleophilic attack compared to positions on the imidazole (B134444) moiety. uoanbar.edu.iq This reactivity difference is synthetically advantageous, allowing for selective reactions at C-3 without affecting C-7.

However, the C-7 chlorine is not inert and can be functionalized under more forcing conditions, typically after the C-3 position has already been derivatized. The primary method for activating this bond is through palladium-catalyzed cross-coupling reactions. It has been noted that substituting the chlorine atom is challenging, but Suzuki-Miyaura cross-coupling has been successfully employed to introduce aryl and heteroaryl groups at this position. organic-chemistry.org This two-step, one-pot approach involving sequential, regioselective couplings at the C-I and then the C-Cl bond allows for the synthesis of diverse, polyfunctionalized imidazo[1,2-a]pyridines. organic-chemistry.org

Table 4: Functionalization of the C-7 Chlorine Bond

SubstrateCoupling PartnerCatalyst SystemBase/SolventProductYieldRef.
7-Chloro-8-cyano-2-phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidRuPhos-Pd-G3, RuPhosK₂CO₃ / Dioxane/H₂O8-Cyano-7-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine69% organic-chemistry.org
7-Chloro-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidineArylboronic acidsPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O7-Aryl-5-methyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidineGood researchgate.net

Further Regioselective Functionalization at Ancillary Positions (C-2, C-6, C-8)

While the C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and readily undergoes electrophilic substitution and various coupling reactions, achieving regioselective functionalization at the less activated C-2, C-6, and C-8 positions requires more tailored strategies. The presence of the chloro group at C-7 and the iodo group at C-3 in the parent molecule significantly influences the reactivity of these ancillary positions through a combination of electronic and steric effects.

C-H Functionalization at Remote Sites

Direct C-H functionalization is a powerful tool for the atom-economical synthesis of complex molecules. While the C-3 position is the most common site for such reactions in imidazo[1,2-a]pyridines, recent advancements have enabled the targeting of other positions.

C-2 Position: The C-2 position is adjacent to the imidazole nitrogen and is less electron-rich than the C-3 position. Direct C-H functionalization at C-2 is challenging, especially in the presence of the highly reactive C-3 iodo group which is prone to oxidative addition in many catalytic cycles. However, strategies involving directed metalation or specific catalytic systems that favor C-2 activation over C-3 are being explored. For instance, palladium-catalyzed regioselective C-2 arylation has been achieved on related N-heterocycles, suggesting a potential pathway for the functionalization of this compound. bohrium.com

C-6 Position: The C-6 position on the pyridine ring is influenced by the electron-withdrawing chloro group at the adjacent C-7 position. This electronic effect can modulate the reactivity of the C-6 C-H bond. While direct C-H functionalization at this site is not extensively documented for this specific molecule, studies on related 6-halogenoimidazo[1,2-a]pyridines have shown that this position is amenable to various transformations, which often proceed via initial metalation or the use of highly active catalyst systems.

C-8 Position: The C-8 position is sterically accessible and its reactivity is influenced by the adjacent chloro group at C-7. Palladium-catalyzed C-8 arylation of 2-aryl-imidazo[1,2-a]pyridines has been reported, demonstrating that this position can be selectively functionalized. nih.gov The reaction often proceeds via a directed C-H activation mechanism, where a substituent at the C-2 position can direct the catalyst to the C-8 position. In the case of this compound, the electronic effects of the chloro and iodo groups would play a crucial role in any potential C-8 C-H functionalization.

Introduction of Diverse Chemical Entities

The introduction of new substituents at the C-2, C-6, and C-8 positions can be effectively achieved through cross-coupling reactions, leveraging the existing halo-substituents or by converting a C-H bond into a more reactive functional group.

Functionalization at the C-2 Position: The C-2 position can be functionalized by first introducing a handle, such as an iodo group. While our parent molecule is 3-iodo, a 2-iodo derivative could be synthesized and then subjected to various cross-coupling reactions. For instance, the synthesis of 2,3-diiodoimidazo[1,2-a]pyridine has been reported, which can then undergo selective cross-coupling reactions. nih.gov

Functionalization at the C-6 Position: The C-6 position can be functionalized by leveraging the reactivity of the pyridine ring. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully employed on 6-bromo-imidazo[1,2-a]pyridines to introduce aryl and heteroaryl moieties. researchgate.net This suggests that if a bromo or iodo group were present at the C-6 position of our target molecule, similar transformations would be feasible. The chloro group at C-7 would electronically influence the reactivity of a C-6 halide.

Functionalization at the C-8 Position: The C-8 position can be functionalized using palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 8-aminoimidazo[1,2-a]pyridine has been utilized as a directing group for selective C-H arylation. This highlights the potential to introduce a directing group at C-8 to facilitate further functionalization.

Below are illustrative data tables for the functionalization at ancillary positions on related imidazo[1,2-a]pyridine scaffolds, which provide a basis for potential reactions on this compound.

Table 1: Examples of C-6 Functionalization of Imidazo[1,2-a]pyridine Derivatives

Click to view table
Starting MaterialReagents and ConditionsProductYield (%)Reference
6-Bromo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, MW2,6-Diphenylimidazo[1,2-a]pyridine85 researchgate.net
6-Iodoimidazo[1,2-a]pyridin-3-yl phosphonate4-Formylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, MW6-(4-Formylphenyl)imidazo[1,2-a]pyridin-3-yl phosphonate61 researchgate.net

Table 2: Examples of C-8 Functionalization of Imidazo[1,2-a]pyridine Derivatives

Click to view table
Starting MaterialReagents and ConditionsProductYield (%)Reference
2-(p-Tolyl)imidazo[1,2-a]pyridineIodobenzene, Pd(OAc)₂, Ag₂CO₃, Dioxane, 120 °C8-Iodo-2-(p-tolyl)imidazo[1,2-a]pyridine78 nih.gov
2-Phenylimidazo[1,2-a]pyridine4-Iodotoluene, Pd(OAc)₂, Ag₂CO₃, Dioxane, 120 °C8-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine82 nih.gov

Table 3: Examples of C-2 Functionalization of Imidazo[1,2-a]pyridine Derivatives

Click to view table
Starting MaterialReagents and ConditionsProductYield (%)Reference
2,3-Diiodoimidazo[1,2-a]pyridinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, 100 °C3-Iodo-2-phenylimidazo[1,2-a]pyridine75 nih.gov
3-Bromo-2-iodoimidazo[1,2-a]pyridineDiphenylphosphine, Pd₂(dba)₃, xantphos, Toluene, 110 °C3-Bromo-2-(diphenylphosphino)imidazo[1,2-a]pyridine65 nih.gov

Mechanistic Investigations and Theoretical Computational Studies of Halogenated Imidazo 1,2 a Pyridines

Elucidation of Reaction Mechanisms in Halogenation

Understanding the precise pathway a reaction follows is crucial for optimizing conditions and predicting outcomes. For the halogenation of imidazo[1,2-a]pyridines, several mechanisms, including radical and single electron transfer pathways, have been proposed and investigated.

Radical reactions have become a significant strategy for the direct functionalization of the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org Evidence for radical involvement in halogenation comes from control experiments. In a transition-metal-free method for the chlorination of imidazo[1,2-a]pyridine, the reaction was significantly inhibited when radical-trapping agents like TEMPO or inhibitors like BHT were added, indicating a radical process is involved. nih.govresearchgate.net

A proposed mechanism for this type of reaction involves the initial formation of a halogen radical. nih.gov For instance, in a system using sodium chlorite (B76162) (NaClO₂) and acetic acid, a chlorine radical is thought to be generated. This radical then attacks the electron-rich double bond between the C2 and C3 positions of the imidazo[1,2-a]pyridine ring. nih.gov This attack results in a free radical intermediate which is stabilized by p-π conjugation, leading preferentially to the 3-halogenated product. nih.gov Similarly, visible light-mediated functionalization reactions, such as trifluoromethylation, have been shown to proceed via a radical pathway where a CF₃ radical is generated and subsequently reacts with the imidazo[1,2-a]pyridine core. nih.govmdpi.com

Single Electron Transfer (SET) is another key mechanistic pathway identified in the functionalization of imidazo[1,2-a]pyridines, particularly in photoredox catalysis. nih.gov In the C3-sulfenylation of imidazo[1,2-a]pyridines using Eosin B as a photocatalyst, the proposed mechanism begins with the excited photocatalyst undergoing an SET process with a peroxide (TBHP). nih.gov This transfer generates a tert-butoxyl radical, which then reacts to form a sulfonyl radical. This radical species then engages the imidazo[1,2-a]pyridine substrate. nih.gov These SET processes are fundamental to many visible-light-induced reactions, enabling the formation of radical intermediates under mild conditions. nih.govmdpi.com

Analysis of Chemoselectivity and Regioselectivity

A major challenge in the synthesis of substituted imidazo[1,2-a]pyridines is controlling where the new substituent attaches to the molecule (regioselectivity) and which functional group reacts (chemoselectivity). The C3 position is often the most reactive site for electrophilic and radical substitution. informahealthcare.com

Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting and explaining the site preference in halogenation. nih.govnsf.gov These studies reveal that the high electron density at the C3 position of the imidazo[1,2-a]pyridine ring makes it the most nucleophilic and thus the most likely site for electrophilic attack. nih.gov

Mechanistic studies on related pyridine (B92270) systems have shown that the nature of the halogenating agent itself can alter the selectivity-determining step of the reaction. nih.govnsf.govchemrxiv.org For example, in the halogenation of certain activated pyridine intermediates, chlorination and bromination can show different site preferences, with chlorination favoring the 3-position and bromination the 5-position. researchgate.net Such outcomes are explained by analyzing the transition states of the possible reaction pathways computationally, highlighting the subtle electronic differences between halogen electrophiles. chemrxiv.org

Both steric hindrance and the electronic nature of existing substituents play crucial roles in determining the outcome of halogenation reactions. Studies on the transition-metal-free chlorination of various substituted imidazo[1,2-a]pyridines have shown that the reaction is highly regioselective for the C3 position. nih.gov This selectivity holds true even with a variety of substituents on the pyridine ring portion of the molecule.

The table below summarizes the results from a study on the chlorination of various imidazo[1,2-a]pyridines, demonstrating the influence of substituent identity and position on reaction yield. The consistent formation of the 3-chloro product highlights the strong intrinsic preference for this position.

Substituent on Imidazo[1,2-a]pyridineProductYield (%)Reference
None (1a)3-chloroimidazo[1,2-a]pyridine (2a)88 nih.gov
6-CH₃3-chloro-6-methylimidazo[1,2-a]pyridine (2b)85 nih.gov
7-CH₃3-chloro-7-methylimidazo[1,2-a]pyridine (2c)92 nih.gov
8-CH₃3-chloro-8-methylimidazo[1,2-a]pyridine (2d)83 nih.gov
6-Cl3,6-dichloroimidazo[1,2-a]pyridine (2e)75 nih.gov
6-I3-chloro-6-iodoimidazo[1,2-a]pyridine (2f)68 nih.gov
2-Ph3-chloro-2-phenylimidazo[1,2-a]pyridine (2p)85 nih.gov

As shown, both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -Cl, -I) groups are tolerated, though yields can be affected. nih.gov The high reactivity of the C3 position is attributed to the electronic properties of the fused heterocyclic system, specifically the rich electronic character of the ethene-1,2-diamine moiety within the structure. nih.gov

Applications of Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a powerful and widely used tool for analyzing the structural and spectral properties of organic compounds like imidazo[1,2-a]pyridines. nih.govacs.org DFT calculations allow researchers to determine optimized molecular geometries, investigate reactive sites, and understand the electronic structure of molecules. nih.gov

In the context of imidazo[1,2-a]pyridine derivatives, DFT has been employed to:

Calculate Chemical Reactivity Parameters: Global parameters such as chemical hardness (η), electrophilicity (ω), and electronic chemical potential (μ) can be calculated to appraise the stability and reactivity of different derivatives. nih.govacs.org

Analyze Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and is used to understand charge transfer phenomena within the molecule. nih.govresearchgate.net

Model Reaction Pathways: DFT is used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the mapping of potential energy surfaces and the determination of reaction barriers, providing deep insight into why a particular regio- or stereoisomer is formed preferentially. nih.govtandfonline.com

Simulate Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, helping to interpret experimental UV-Vis spectra and understand the electronic transitions responsible for the photophysical properties of these compounds. researchgate.net

By providing a molecular-level picture of structure and energetics, DFT calculations complement experimental findings and are essential for the rational design of new synthetic methodologies and novel imidazo[1,2-a]pyridine derivatives. nih.gov

Role of 7 Chloro 3 Iodoimidazo 1,2 a Pyridine As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Imidazo[1,2-a]pyridine (B132010) Architectures

The 7-chloro-3-iodoimidazo[1,2-a]pyridine core serves as an excellent starting point for the synthesis of more intricate and highly functionalized imidazo[1,2-a]pyridine derivatives. The differential reactivity of the C-I and C-Cl bonds under various catalytic conditions is the key to its utility. The carbon-iodine bond at the 3-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond at the 7-position. This reactivity difference enables selective functionalization at the C3 position while leaving the C7 position available for subsequent transformations.

A variety of palladium-catalyzed cross-coupling reactions can be employed to modify the 3-position of the scaffold. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino groups, respectively. wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org For instance, Suzuki coupling with various arylboronic acids can furnish a range of 3-aryl-7-chloroimidazo[1,2-a]pyridines. researchgate.net Similarly, Sonogashira coupling with terminal alkynes introduces acetylenic moieties, which can serve as handles for further diversification, such as in click chemistry or as precursors to other functional groups. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination provides access to 3-amino-substituted imidazo[1,2-a]pyridines, a class of compounds with significant biological interest. wikipedia.orglibretexts.org

The following table provides illustrative examples of the types of complex imidazo[1,2-a]pyridine architectures that can be constructed from this compound, based on the known reactivity of the 3-iodo position.

Table 1: Construction of Complex Imidazo[1,2-a]pyridine Architectures via Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Resulting Structure Potential Further Functionalization
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂) 3-Aryl-7-chloroimidazo[1,2-a]pyridine Functionalization at the C7-Cl bond, modification of the introduced aryl group.
Sonogashira Coupling Terminal Alkyne (R-C≡CH) 7-Chloro-3-(alkynyl)imidazo[1,2-a]pyridine Click chemistry (e.g., CuAAC), hydration to ketones, reduction to alkanes/alkenes. mdpi.com

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | N-substituted-7-chloroimidazo[1,2-a]pyridin-3-amine | Acylation, alkylation, or further coupling reactions of the amino group. |

Precursor in Diversified Organic Synthesis for Advanced Molecular Scaffolds

Beyond the elaboration of the imidazo[1,2-a]pyridine core itself, this compound can act as a precursor for the synthesis of entirely new and advanced molecular scaffolds. The functional groups introduced via the initial cross-coupling reactions can participate in subsequent intramolecular cyclizations or rearrangement reactions, leading to novel polycyclic or spirocyclic systems.

For example, a strategically chosen substituent introduced at the 3-position can be designed to react with the chloro group at the 7-position, or with another part of the molecule, to forge new rings. This approach allows for the transformation of the initial bicyclic imidazo[1,2-a]pyridine framework into more complex, three-dimensional structures that are of high interest in drug discovery for their potential to access novel biological targets.

Strategic Element in Scaffold Hopping and Library Generation

"Scaffold hopping" is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often isosteric or isofunctional, scaffold to discover new lead compounds with improved properties. nih.gov The imidazo[1,2-a]pyridine system is a well-regarded "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov this compound is an ideal starting point for scaffold hopping endeavors. By systematically varying the substituents at both the 3- and 7-positions, chemists can generate large libraries of diverse molecules. nih.govnih.gov

The orthogonal reactivity of the two halogen atoms is particularly advantageous for library synthesis using parallel or combinatorial chemistry techniques. A common strategy involves first diversifying the 3-position through a robust cross-coupling reaction, creating a series of 3-substituted-7-chloroimidazo[1,2-a]pyridine intermediates. This library of intermediates can then be subjected to a second diversification step at the 7-position, for example, through nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions. This two-dimensional diversification approach allows for the rapid generation of a large and structurally diverse library of compounds for high-throughput screening.

The following table outlines a hypothetical library generation scheme starting from this compound.

Table 2: Exemplary Library Generation Scheme

Step Reaction Reactants Intermediate/Final Library
1. Primary Diversification Suzuki-Miyaura Coupling This compound + a library of 20 different arylboronic acids Library of 20 unique 3-aryl-7-chloroimidazo[1,2-a]pyridines

| 2. Secondary Diversification | Buchwald-Hartwig Amination | Each of the 20 intermediates from Step 1 + a library of 10 different amines | Final library of 200 unique 3-aryl-7-(amino)imidazo[1,2-a]pyridines |

This systematic approach to molecular diversification underscores the strategic importance of this compound as a key building block in modern drug discovery and chemical biology.

Q & A

Q. How does the scaffold’s halogenation pattern influence biological activity?

  • Iodo group : Enhances lipophilicity and binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
  • Chloro group : Modulates electronic effects, improving metabolic stability compared to non-halogenated analogues in antiviral or antimycobacterial studies .

Q. How to resolve contradictions in reported reaction yields for similar derivatives?

  • Case study : Discrepancies in Suzuki coupling yields (60–95%) may arise from:
  • Impurity profiles : Use preparative HPLC to isolate intermediates and reduce side reactions .
  • Catalyst poisoning : Pre-treat reagents with molecular sieves to remove trace moisture .

Q. What methodologies enable late-stage diversification of this scaffold?

  • Friedel-Crafts acylation : Introduce acetyl groups at C-2 using Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Palladium-mediated C–H activation : Direct arylation at C-5/C-6 positions using directing groups (e.g., pyridyl auxiliaries) .

Critical Analysis

The halogenated imidazo[1,2-a]pyridine scaffold offers versatility for drug discovery, but researchers must address:

  • Regioselectivity challenges in multi-halogenated systems.
  • Scale-up limitations of Pd-catalyzed reactions (cost, catalyst loading).
  • Metabolic stability trade-offs between halogenation and bioavailability .

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Reactant of Route 1
7-Chloro-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
7-Chloro-3-iodoimidazo[1,2-a]pyridine

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